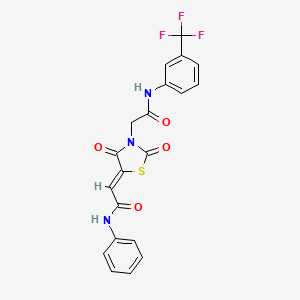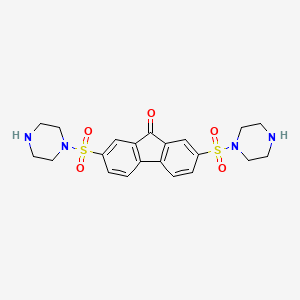
N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide” is a chemical compound with the molecular formula C16H15NO5S . It has an average mass of 333.359 Da and a monoisotopic mass of 333.067108 Da . This compound has diverse applications in scientific research and its unique structure offers a promising platform for investigating various biological processes and developing innovative pharmaceutical interventions.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, 1-benzo[1,3]dioxol-5-yl-indoles, was synthesized via a Pd-catalyzed C-N cross-coupling . This method could potentially be adapted for the synthesis of “this compound”.Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzodioxol group attached to a propanamide group via a nitrogen atom, and a phenylsulfonyl group attached to the propanamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C16H15NO5S, an average mass of 333.359 Da, and a monoisotopic mass of 333.067108 Da .Applications De Recherche Scientifique
Antiviral Applications
One novel nonnucleoside inhibitor, structurally related to N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide, specifically targets cytomegalovirus (CMV) DNA maturation without inhibiting viral DNA synthesis, translation, or transcription. This compound, through its action on UL89 and UL56 gene products, interferes with viral DNA maturation and packaging, demonstrating a unique mechanism of antiviral activity and a potential application in treating CMV infections (Buerger et al., 2001).
Antibacterial Applications
N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine, a precursor structurally related to this compound, have been synthesized and evaluated for their antibacterial activities. These compounds exhibited moderate inhibitory effects against bacterial strains, suggesting their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2015).
Anticonvulsant Applications
Research into N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, which share a functional similarity with this compound, revealed these compounds as potential new hybrid anticonvulsant agents. These molecules combine chemical fragments of clinically relevant antiepileptic drugs, showing broad spectra of activity across preclinical seizure models (Kamiński et al., 2016).
Anticancer Applications
Several studies highlight the anticancer potential of compounds structurally related to this compound. For example, celecoxib derivatives, synthesized by reacting alkyl/aryl isothiocyanates with celecoxib, showed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, with some compounds exhibiting potent effects against human tumor cell lines (Küçükgüzel et al., 2013).
Organic Synthesis Methodologies
N-phenyl-3-(phenylsulfonyl)propanamide and its derivatives have been used as reagents in organic synthesis. For instance, dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides serve as convenient reagents for the synthesis of 5-alkyl-2(5H)-furanones, demonstrating their utility in the construction of complex organic molecules (Tanaka et al., 1984).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c18-16(8-9-23(19,20)13-4-2-1-3-5-13)17-12-6-7-14-15(10-12)22-11-21-14/h1-7,10H,8-9,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZZGUNYHZRPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(diethylamino)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2743288.png)


![2,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2743294.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2743296.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2743297.png)





![2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride](/img/structure/B2743307.png)

![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)
